Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

sigma-1 receptor CNS drug discovery homopiperazine scaffold

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate (CAS 2105248-50-6) is a Boc-protected heterocyclic building block that integrates a five-membered pyrrolidine ring with a seven-membered 1,4-diazepane moiety. This compound belongs to the class of N-Boc-pyrrolidine-3-amines and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), sigma receptors, and ion channels.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
Cat. No. B13464291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2CCCNCC2
InChIInChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-5-12(11-17)16-8-4-6-15-7-10-16/h12,15H,4-11H2,1-3H3
InChIKeyNKDJEWIEBYUTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate – A Privileged Dual-Ring Building Block for CNS and Sigma Receptor Drug Discovery


Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate (CAS 2105248-50-6) is a Boc-protected heterocyclic building block that integrates a five-membered pyrrolidine ring with a seven-membered 1,4-diazepane moiety . This compound belongs to the class of N-Boc-pyrrolidine-3-amines and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), sigma receptors, and ion channels [1]. Its molecular formula is C14H27N3O2, with a molecular weight of 269.38 g/mol . The dual-ring architecture, combining a conformationally constrained pyrrolidine core with a flexible diazepane ring, provides a unique spatial arrangement of hydrogen bond donors and acceptors that distinguishes it from simpler single-ring or piperazine-based alternatives [2].

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Replacement of Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate


Substituting tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate with a piperazine analog (e.g., tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate) or a piperidine-core analog (e.g., tert-butyl 4-(1,4-diazepan-1-yl)piperidine-1-carboxylate) is not pharmacologically equivalent. Published evidence demonstrates that homologation of the six-membered piperazine ring to the seven-membered 1,4-diazepane ring yields a remarkable improvement in σ1 receptor binding affinity and σ1/σ2 subtype selectivity [1]. Specifically, a representative 1,4-dibenzyl-1,4-diazepane derivative exhibits a Ki of 7.4 nM at σ1 receptors with 53-fold selectivity over σ2 receptors, whereas its direct piperazine homolog shows a Ki of only 38 nM [1]. Additionally, the pyrrolidine core provides a distinct conformational constraint and spatial orientation of the Boc-protected amine compared to piperidine-based analogs, which can critically alter target engagement in GPCR programs such as histamine H3 receptor modulation [2]. These differences mean that switching to an apparently similar building block can fundamentally change lead compound potency, selectivity, and intellectual property scope.

Quantitative Differentiation Evidence: Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate vs. Closest Analogs


1,4-Diazepane Ring vs. Piperazine Ring: σ1 Receptor Affinity Enhancement by Ring Homologation

Ring homologation from piperazine (6-membered) to 1,4-diazepane (7-membered) produces a marked increase in σ1 receptor affinity. The 1,4-dibenzyl-1,4-diazepane derivative 4a binds σ1 receptors with a Ki of 7.4 nM compared to its direct piperazine homolog 3a, which exhibits a Ki of 38 nM [1]. This represents an approximately 5-fold improvement in affinity attributable solely to ring expansion. Moreover, the diazepane derivative achieves 53-fold selectivity for σ1 over σ2 receptors [1]. While these data come from N,N-dibenzyl-substituted diazepane analogs rather than the Boc-pyrrolidine derivative itself, the ring-expansion effect is a class-level phenomenon driven by the seven-membered diazepane core geometry, and is therefore transferable to the target building block when used as an intermediate for σ1-targeted ligands [1].

sigma-1 receptor CNS drug discovery homopiperazine scaffold

Pyrrolidine Core vs. Piperidine Core: Conformational Constraint Advantages for H3 Receptor Modulator Scaffolds

The pyrrolidine-1-carboxylate core of the target compound is a privileged scaffold in histamine H3 receptor modulator patents. US Patent 8,236,792 explicitly claims substituted pyrrolidine amides incorporating the 1,4-diazepan-1-yl-pyrrolidine motif as H3 receptor modulators [1]. In contrast, analogous piperidine-core derivatives (e.g., 1,4-disubstituted piperidines claimed in separate patent families) show distinct pharmacological profiles at aminergic GPCRs, with differences in D3 dopamine receptor binding of greater than 10-fold observed between pyrrolidine and piperidine analogs in related chemotypes [2]. The pyrrolidine ring imposes a more rigid conformational constraint than the piperidine ring (five-membered vs. six-membered), which restricts the dihedral angle of the exocyclic amine and influences the presentation of the Boc group to the target binding pocket [2].

histamine H3 receptor GPCR modulator conformational constraint

Boc-Protected 3-Amino-Pyrrolidine vs. Boc-Protected 3-Aminomethyl-Pyrrolidine: Synthetic Tractability and Downstream Derivatization Potential

The target compound features a tertiary amine linkage between the pyrrolidine 3-position and the 1,4-diazepane ring, distinguishing it from primary amine building blocks such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate . The pre-installed diazepane ring eliminates the need for a post-deprotection reductive amination or alkylation step that would be required with a primary amine intermediate, potentially reducing synthetic step count by 1–2 steps in a typical medicinal chemistry workflow . Furthermore, the tertiary amine is resistant to acylation side reactions that can occur with primary amines during Boc deprotection under acidic conditions (TFA or HCl/dioxane), improving the purity profile of the deprotected intermediate [1]. While the primary amine comparator is commercially available at 95% purity , the diazepane-bearing target compound provides a more advanced intermediate that can directly enter diversification reactions (e.g., sulfonylation, amide coupling, or reductive amination at the diazepane secondary amine) without additional protection/deprotection sequences.

synthetic intermediate Boc deprotection downstream diversification

Dual Heterocyclic Scaffold (Pyrrolidine + 1,4-Diazepane) vs. Monocyclic or Fused Bicyclic Analogs: Expanded Chemical Space and Drug-Like Properties

The target compound represents a non-fused bicyclic system comprising pyrrolidine and 1,4-diazepane rings connected via an exocyclic C–N bond. This architecture contrasts with fused pyrrolodiazepine scaffolds (e.g., pyrrolo[1,2-a][1,4]diazepinones) that lack the conformational flexibility of the non-fused system [1]. Published work on fused pyrrolodiazepine-based libraries with anti-cancer activity demonstrates that fused bicyclic systems achieve target engagement through a rigid, planar architecture, whereas the non-fused 1,4-diazepan-1-yl-pyrrolidine scaffold offers greater rotational freedom and the ability to present pharmacophores in a more three-dimensional arrangement [1]. This conformational flexibility is advantageous for targets with deep or irregular binding pockets. Additionally, the non-fused system retains two basic amine sites (diazepane NH and pyrrolidine N after Boc deprotection) with distinct pKa values, enabling pH-dependent partitioning that can influence subcellular distribution and lysosomal trapping potential compared to fused analogs with a single basic center [2].

chemical space drug-like properties fused bicyclic scaffold

Best Research and Industrial Application Scenarios for Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate


CNS Drug Discovery: σ1 Receptor-Targeted Lead Optimization Programs

Medicinal chemistry teams developing σ1 receptor ligands for neuropathic pain, depression, or neurodegenerative disorders should prioritize this building block. The seven-membered 1,4-diazepane ring provides a class-validated ~5-fold improvement in σ1 binding affinity and 53-fold σ1/σ2 selectivity compared to six-membered piperazine analogs [1]. Incorporating this scaffold early in hit-to-lead campaigns ensures the resulting series benefits from the intrinsic affinity advantage of the homopiperazine pharmacophore, reducing the number of iterative design cycles required to achieve target potency.

Histamine H3 Receptor Antagonist Development and GPCR Library Synthesis

Research groups synthesizing focused libraries for histamine H3 receptor or related aminergic GPCR targets should select this compound for its established presence in the patent literature. US Patent 8,236,792 demonstrates the viability of pyrrolidine-diazepane amides as H3 receptor modulators [2]. The pre-installed Boc-pyrrolidine core allows for rapid diversification via amide coupling at the pyrrolidine nitrogen after deprotection, while the diazepane secondary amine offers a second orthogonal functionalization handle for parallel library synthesis.

Fragment-Based Drug Discovery (FBDD) Requiring 3D-Constrained, Multi-Vector Building Blocks

In FBDD campaigns targeting protein–protein interactions or allosteric sites, the non-fused pyrrolidine-diazepane scaffold provides two ionizable centers and a three-dimensional architecture that is distinct from planar, aromatic fragments [3]. After Boc deprotection, the two differentially reactive amines (pyrrolidine tertiary amine and diazepane secondary amine) enable stepwise elaboration to generate fragment growth vectors in multiple directions, a critical advantage for optimizing binding site occupancy from a fragment hit.

Synthetic Methodology Development: Chemoselective Protection/Deprotection and Scaffold Hopping Studies

Process chemistry and methodology groups investigating chemoselective deprotection strategies or scaffold hopping approaches should use this compound as a model substrate. The orthogonal Boc protection on the pyrrolidine nitrogen, combined with the unprotected diazepane NH, provides a defined system for evaluating selective functionalization methods [4]. Successful methodology developed on this scaffold is directly translatable to more complex drug candidates containing similar orthogonal diamine motifs.

Quote Request

Request a Quote for Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.